(2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene
Description
Properties
IUPAC Name |
(2-methyl-1-phenylsulfanylpropyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S2/c1-13(2)16(17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-13,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMJLHMJSYOQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(SC1=CC=CC=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381648 | |
| Record name | (2-methyl-1-phenylsulfanylpropyl)sulfanylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54905-13-4 | |
| Record name | (2-methyl-1-phenylsulfanylpropyl)sulfanylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
- Meyer-Schuster rearrangement : 3-Aryl-substituted propargyl alcohol undergoes rearrangement in the presence of bismuth trifluoromethanesulfonate (Bi(OTf)₃), generating an α,β-unsaturated ketone intermediate.
- 1,4-Addition with chalcone : The ketone reacts with chalcone derivatives (1,3-diphenyl-2-propen-1-one) to form a 2-methylene-1,5-pentanedione intermediate.
- Thiol coupling : Benzyl mercaptan (C₆H₅CH₂SH) attacks the methylene group, yielding the target compound.
The overall reaction equation is:
Propargyl alcohol + Chalcone + Thiol → this compound
Optimized Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Bi(OTf)₃ (15 mol%) |
| Solvent | Dioxane |
| Temperature | Reflux (101°C) |
| Reaction Time | 8 hours |
| Yield | 95% |
Key advantages of this method include:
- Atom economy : 100% theoretical atom utilization due to the absence of byproducts.
- Scalability : Demonstrated at multigram scales with consistent yields.
- Purification simplicity : Column chromatography (petroleum ether:ethyl acetate = 20:1) suffices for isolation.
Friedel-Crafts Alkylation Approach
A 2006 patent (WO2007054668A1) outlined an alternative pathway using Friedel-Crafts alkylation, though originally designed for methylsulfonyl benzene derivatives. Adaptations for thioethers involve:
Reaction Steps
- Sulfanylation of benzene : Benzene reacts with 2-methyl-1-chloropropane-1-thiol in the presence of AlCl₃, forming 1-(2-methylpropylsulfanyl)benzene.
- Second alkylation : The product reacts with thiophenol under trifluoromethanesulfonic acid catalysis, yielding the target compound.
Performance Metrics
| Parameter | Specification |
|---|---|
| Catalyst | Trifluoromethanesulfonic acid (10 mol%) |
| Solvent | Dichloroethane |
| Temperature | 120°C |
| Reaction Time | 6 hours |
| Yield | 75% |
This method’s lower yield compared to the one-pot synthesis arises from competitive side reactions, such as polysulfanylation.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Two-step nucleophilic | 65% | 72 hours | Low | Moderate |
| One-pot acid-catalyzed | 95% | 8 hours | Moderate | High |
| Friedel-Crafts | 75% | 6 hours | High | Limited |
The one-pot method outperforms others in yield and efficiency, though Bi(OTf)₃’s cost may hinder industrial adoption. The Friedel-Crafts route, while faster, suffers from side reactions requiring meticulous temperature control.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups back to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can participate in various chemical interactions, influencing the compound’s biological activity and effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are primarily sulfur- or nitrogen-containing VOCs detected in bacterial cultures. Below is a detailed comparison based on :
Structural Analog: (1-Methyl-2,2-diphenylcyclopropyl)sulfanylbenzene
- Structure : Features a cyclopropane ring substituted with a methyl group and two phenyl groups, attached to a sulfanylbenzene moiety.
- Key Differences :
- Cyclopropane ring vs. branched propyl chain in the target compound.
- Two phenyl groups on the cyclopropane vs. one phenylsulfanyl group in the target.
- Occurrence : Detected in Paenibacillus sp. 28ISP30-2, suggesting microbial biosynthesis pathways for sulfur-containing aromatics .
- Biological Role : Implicated in antimicrobial activity, as VOCs from these strains inhibit competing microorganisms .
Nitrogen-Containing Analogs
- Examples : Cyclo(Pro-Phe), octadecanamide, (Z)-octadec-9-enamide.
- Structural Contrast : These compounds lack sulfur atoms but share hydrophobic alkyl/aryl chains. Cyclo(Pro-Phe) is a cyclic dipeptide, differing entirely in backbone structure.
- Functional Overlap : Both sulfur- and nitrogen-containing VOCs exhibit antimicrobial properties, suggesting convergent ecological roles .
Acyclic Terpenes
- Examples: Crocetane (2,6,11,15-tetramethylhexadecane), norpristane (2,6,10-trimethylpentadecane).
- Comparison: Terpenes are isoprenoid hydrocarbons, lacking sulfur or aromatic rings. However, their hydrophobicity and membrane interaction mechanisms may parallel those of sulfanylbenzenes in microbial inhibition .
Data Table: Key Compounds and Properties
| Compound Name | Classification | Structural Features | Presence in Strains | Biological Activity |
|---|---|---|---|---|
| (2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene | Sulfur-containing VOC | Branched propyl chain with phenylsulfanyl | Not explicitly reported | Hypothesized antimicrobial |
| (1-Methyl-2,2-diphenylcyclopropyl)sulfanylbenzene | Sulfur-containing VOC | Cyclopropane with phenyl groups | Paenibacillus 28ISP30-2 | Confirmed antimicrobial |
| Cyclo(Pro-Phe) | Nitrogen-containing | Cyclic dipeptide | Both 23TSA30-6 and 28ISP30-2 | Antimicrobial |
| Crocetane | Acyclic terpene | Tetramethylhexadecane | Both strains | Membrane disruption |
Research Findings and Implications
Structural Diversity : Sulfur-containing benzenes exhibit significant variability in alkyl/aryl substituents, influencing their volatility and biological interactions. Cyclopropane-based analogs (e.g., (1-methyl-2,2-diphenylcyclopropyl)sulfanylbenzene) show higher rigidity compared to the target compound’s flexible propyl chain .
Antimicrobial Mechanisms : Sulfur atoms in these compounds likely disrupt microbial membranes or interfere with enzymatic processes, akin to nitrogen-containing amides and terpenes .
Biological Activity
(2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene, a compound with the molecular formula C16H18S2, is of interest due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.
- Molecular Weight : 278.45 g/mol
- Chemical Structure : The compound features a phenyl group and sulfanyl groups, which may contribute to its biological activity through various mechanisms.
The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects or toxicity.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of sulfanyl groups suggests potential for free radical scavenging, which is critical in preventing oxidative stress-related diseases.
Antimicrobial Properties
Studies on related sulfanyl compounds have shown promising antimicrobial activity. The structural characteristics of this compound may enhance its efficacy against various pathogens.
Cytotoxicity
Preliminary assessments indicate that this compound may exhibit cytotoxic effects on specific cancer cell lines. Further studies are necessary to quantify these effects and understand the underlying mechanisms.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study focused on the inhibition of specific enzymes by this compound revealed significant binding affinities, suggesting its potential as a therapeutic agent in enzyme-related disorders . -
Toxicological Assessment :
Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicated low acute toxicity levels, but chronic exposure effects remain to be fully elucidated . -
Molecular Docking Studies :
Molecular docking simulations have demonstrated that this compound can effectively bind to target proteins involved in disease pathways, suggesting potential applications in drug design .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
